molecular formula C29H35FN4O2 B2593234 N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(2-methylphenoxy)acetamide CAS No. 946243-77-2

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(2-methylphenoxy)acetamide

Cat. No. B2593234
CAS RN: 946243-77-2
M. Wt: 490.623
InChI Key: ZPJDFFWRASLHIK-UHFFFAOYSA-N
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Description

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(2-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C29H35FN4O2 and its molecular weight is 490.623. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiallergy Activity

Research has focused on the synthesis of derivatives related to N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(2-methylphenoxy)acetamide, exploring their antiallergy activities. One study synthesized a series of derivatives and evaluated their antiallergy activity in the passive foot anaphylaxis (PFA) assay, an IgE-mediated model. Although no derivative tested had activity in the guinea pig anaphylaxis (GPA) assay at a specific dosage, one analogue demonstrated significant inhibition of tritiated mepyramine binding to H1 histaminic receptors isolated from guinea pig cerebral cortex, indicating its potential as an antiallergic agent (Walsh et al., 1990).

Anticancer and Anti-inflammatory Applications

Another dimension of research on N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(2-methylphenoxy)acetamide and its derivatives includes exploring their anticancer and anti-inflammatory potentials. A study identified novel 2-(substituted phenoxy) acetamide derivatives showing promise as anticancer, anti-inflammatory, and analgesic agents. Among these compounds, certain derivatives exhibited significant activities against various cancer cell lines, indicating their potential for development into therapeutic agents for cancer and inflammation (Rani et al., 2014).

Neuroprotective Approach

The compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. Dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester, a related compound, was designed to offer a multi-target therapeutic approach as a treatment for Alzheimer's disease, demonstrating inhibition of acetylcholinesterase activity and neuroprotection against toxicity (Lecanu et al., 2010).

Antimicrobial Properties

Furthermore, derivatives of N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(2-methylphenoxy)acetamide have been synthesized and evaluated for their in vitro antibacterial activity against resistant Gram-positive and Gram-negative bacteria. This research highlights the potential of these compounds to serve as new antibacterial agents, addressing the need for treatments against drug-resistant bacterial infections (Varshney et al., 2009).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35FN4O2/c1-22-6-4-5-7-28(22)36-21-29(35)31-20-27(23-8-12-25(13-9-23)32(2)3)34-18-16-33(17-19-34)26-14-10-24(30)11-15-26/h4-15,27H,16-21H2,1-3H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJDFFWRASLHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(2-methylphenoxy)acetamide

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